molecular formula C25H27N3O2 B6468320 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640828-62-0

2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468320
CAS No.: 2640828-62-0
M. Wt: 401.5 g/mol
InChI Key: NOUFMLPFWXEVGC-UHFFFAOYSA-N
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Description

2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a naphthyridine ring, and a phenyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of a piperidine ring, a naphthyridine ring, and a phenyloxane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c29-24(25(12-17-30-18-13-25)21-6-2-1-3-7-21)28-15-10-19(11-16-28)22-9-8-20-5-4-14-26-23(20)27-22/h1-9,14,19H,10-13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUFMLPFWXEVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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